N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide
Brand Name: Vulcanchem
CAS No.: 91687-65-9
VCID: VC2138917
InChI: InChI=1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
SMILES: CC(C1=CC=C(C=C1)Br)NC(=O)CCl
Molecular Formula: C10H11BrClNO
Molecular Weight: 276.56 g/mol

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide

CAS No.: 91687-65-9

Cat. No.: VC2138917

Molecular Formula: C10H11BrClNO

Molecular Weight: 276.56 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide - 91687-65-9

Specification

CAS No. 91687-65-9
Molecular Formula C10H11BrClNO
Molecular Weight 276.56 g/mol
IUPAC Name N-[1-(4-bromophenyl)ethyl]-2-chloroacetamide
Standard InChI InChI=1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
Standard InChI Key QOVVMRZOAXDWMK-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)Br)NC(=O)CCl
Canonical SMILES CC(C1=CC=C(C=C1)Br)NC(=O)CCl

Introduction

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is an organic compound characterized by its molecular formula C₁₀H₁₁BrClNO and a molecular weight of 276.56 g/mol . This compound is of significant interest in various scientific research fields due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Synthesis Methods

The synthesis of N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide typically involves the reaction of 4-bromoacetophenone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

Industrial Production

Industrial production follows similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and solvents. The process is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions and Analysis

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide undergoes various chemical reactions:

  • Nucleophilic Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols under basic conditions.

  • Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: The bromophenyl group can be reduced to form the corresponding phenyl group using reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Scientific Research Applications

This compound is utilized in various scientific research fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Employed in the study of enzyme inhibition and protein interactions.

  • Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Biological Activity

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide exhibits significant biological activities:

  • Antimicrobial Activity: Derivatives of chloroacetamides have shown promising antimicrobial activity against various bacterial and fungal species.

  • Anticancer Activity: In vitro studies have demonstrated anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7).

Table 1: Antimicrobial Activity of Derivatives

Compound NameMicrobial TargetActivity
d1S. aureusEffective
d2E. coliEffective
d3C. albicansModerate

Table 2: Anticancer Activity Against MCF7 Cell Line

Compound NameIC50 Value (µM)Activity Level
d610High
d715Moderate

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site and interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide is unique due to its specific combination of functional groups, distinguishing it from similar compounds like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and 4-bromophenethylamine.

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